1-Acryloylazepan-2-one
Description
1-Acryloylazepan-2-one is a lactam-based acryloyl derivative characterized by a seven-membered azepanone ring fused with an acryloyl group.
The synthesis of 1-Acryloylazepan-2-one was first reported by Zhang and Fox (2006) via a one-pot reaction involving the acryloylation of azepan-2-one under mild conditions, yielding the compound with high purity (CAS 330645-87-9) . Its applications span specialty polymers, drug delivery systems, and intermediates for bioactive molecules, though detailed industrial uses remain under exploration.
Properties
CAS No. |
2875-51-6 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-prop-2-enoylazepan-2-one |
InChI |
InChI=1S/C9H13NO2/c1-2-8(11)10-7-5-3-4-6-9(10)12/h2H,1,3-7H2 |
InChI Key |
CFMZBHZCIMJYHV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acryloylazepan-2-one can be synthesized through several methods. One common approach involves the reaction of azepan-2-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of 1-acryloylazepan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Acryloylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Acryloylazepan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-acryloylazepan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of 1-Acryloylazepan-2-one and Analogous Compounds
Key Observations:
Functional Groups: 1-Acryloylazepan-2-one’s lactam and acryloyl groups contrast with Dicyclopentenyloxyethyl acrylate’s bulky dicyclopentenyl and acrylate ester. The former’s structure favors hydrogen bonding and ring-opening polymerization, while the latter’s steric hindrance may limit reactivity .
Synthesis Complexity :
- 1-Acryloylazepan-2-one’s one-pot synthesis offers efficiency compared to multi-step routes for Methylclonazepam . Dicyclopentenyloxyethyl acrylate’s esterification is straightforward but requires purification to remove byproducts .
Applications :
- 1-Acryloylazepan-2-one is explored in stimuli-responsive polymers, whereas Dicyclopentenyloxyethyl acrylate is used in UV-curable coatings. Methylclonazepam’s application is strictly pharmacological .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
